molecular formula C16H22N2O4 B11810810 Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate CAS No. 1185291-71-7

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate

Cat. No.: B11810810
CAS No.: 1185291-71-7
M. Wt: 306.36 g/mol
InChI Key: SXKQELMROQLMIB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an ethyl ester group attached to the piperidine ring, which is further connected to a nicotinate moiety. Piperidine derivatives are widely recognized for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate typically involves the reaction of nicotinic acid with ethyl 4-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Ethyl 2-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinate can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other piperidine derivatives .

Properties

CAS No.

1185291-71-7

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

ethyl 2-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-3-21-15(19)12-7-10-18(11-8-12)14-13(6-5-9-17-14)16(20)22-4-2/h5-6,9,12H,3-4,7-8,10-11H2,1-2H3

InChI Key

SXKQELMROQLMIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=C(C=CC=N2)C(=O)OCC

Origin of Product

United States

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